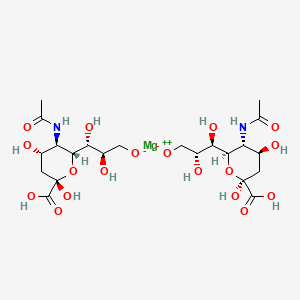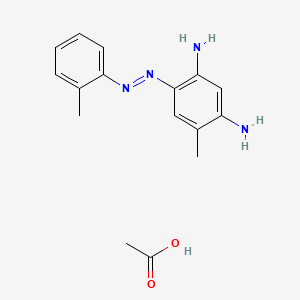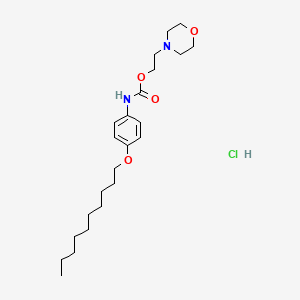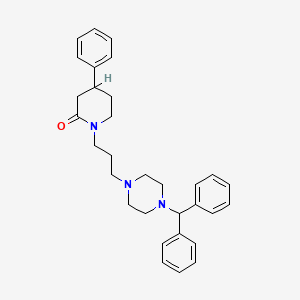
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin ist eine komplexe organische Verbindung, die eine 2,4-Dinitrophenylgruppe enthält, die an eine Peptidkette gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin umfasst typischerweise mehrere Schritte. Der Prozess beginnt mit der Herstellung der 2,4-Dinitrophenylgruppe, die dann durch eine Reihe von Peptidbindungsbildungen an die Peptidkette gebunden wird. Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung von Schutzgruppen, um unerwünschte Reaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich automatisierte Peptidsynthesizer umfassen, die die sich wiederholenden Schritte der Peptidbindungsbildung effizient durchführen können. Diese Maschinen verwenden Festphasen-Synthesetechniken, bei denen die wachsende Peptidkette an einen festen Träger gebunden ist, was eine einfache Reinigung und Handhabung ermöglicht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die 2,4-Dinitrophenylgruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppen in der 2,4-Dinitrophenyleinheit können zu Aminogruppen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Nitrogruppen.
Gängige Reagenzien und Bedingungen
Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, wobei einige saure oder basische Umgebungen erfordern und andere bestimmte Temperaturen oder Lösungsmittel benötigen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab. So würde beispielsweise die Reduktion der Nitrogruppen Aminoderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen könnten.
Wissenschaftliche Forschungsanwendungen
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen verwendet werden.
Biologie: Die Verbindung kann in Studien zu Proteininteraktionen und Enzymaktivität verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Reagenz in verschiedenen chemischen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die 2,4-Dinitrophenylgruppe kann mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Peptidkette kann auch mit verschiedenen biologischen Molekülen interagieren und deren Funktion und Aktivität beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Peptide mit 2,4-Dinitrophenylgruppen, wie z. B. N-(2,4-Dinitrophenyl)-L-glutamin und N-(2,4-Dinitrophenyl)-L-alanin.
Einzigartigkeit
Was N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginin auszeichnet, ist seine spezifische Peptidsequenz und das Vorhandensein mehrerer funktioneller Gruppen, die eine große Bandbreite an chemischen Reaktionen und Interaktionen ermöglichen. Dies macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
63014-09-5 |
|---|---|
Molekularformel |
C35H54N14O14 |
Molekulargewicht |
894.9 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N14O14/c1-4-17(2)29(47-28(53)16-42-31(55)21(9-11-25(36)50)44-20-8-7-19(48(60)61)14-24(20)49(62)63)33(57)43-18(3)30(54)41-15-27(52)45-22(10-12-26(37)51)32(56)46-23(34(58)59)6-5-13-40-35(38)39/h7-8,14,17-18,21-23,29,44H,4-6,9-13,15-16H2,1-3H3,(H2,36,50)(H2,37,51)(H,41,54)(H,42,55)(H,43,57)(H,45,52)(H,46,56)(H,47,53)(H,58,59)(H4,38,39,40)/t17-,18-,21-,22-,23+,29-/m0/s1 |
InChI-Schlüssel |
GTWKNJGGCJJJHO-NNUVBUADSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


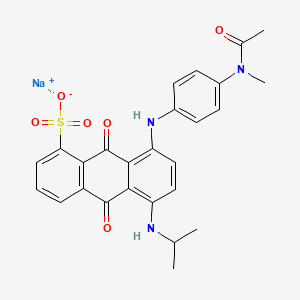
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
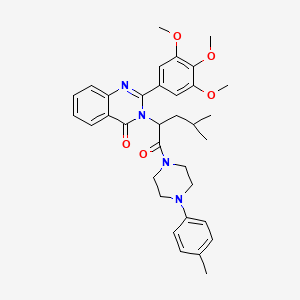
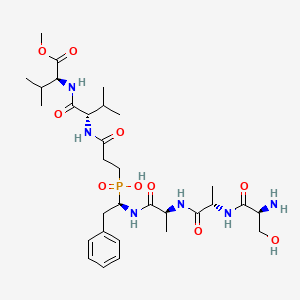
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
